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pyocin S3

bacteriocin receptor ferripyoverdine FpvA Pseudomonas aeruginosa typing

Pyocin S3 (CAS 164641-10-5) is a soluble, two-component (S3A/S3I) S-type bacteriocin produced by Pseudomonas aeruginosa strain P12, originally isolated from a cystic fibrosis patient. Its large component (S3A, 81.4 kDa) harbors DNase activity that degrades chromosomal DNA in susceptible P.

Molecular Formula C7H9ClN2O2
Molecular Weight 0
CAS No. 164641-10-5
Cat. No. B1171252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyocin S3
CAS164641-10-5
Synonymspyocin S3
Molecular FormulaC7H9ClN2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyocin S3 (CAS 164641-10-5) Procurement & Selection: A Baseline Overview for the Modular DNase Bacteriocin


Pyocin S3 (CAS 164641-10-5) is a soluble, two-component (S3A/S3I) S-type bacteriocin produced by Pseudomonas aeruginosa strain P12, originally isolated from a cystic fibrosis patient [1]. Its large component (S3A, 81.4 kDa) harbors DNase activity that degrades chromosomal DNA in susceptible P. aeruginosa strains; the small component (S3I, 17.0 kDa) is an immunity protein that protects the producer [1]. Unlike other DNase-type S-pyocins (S1, S2, AP41), pyocin S3 enters target cells exclusively through the type II ferripyoverdine (FpvAIIb) receptor [2], a specificity determinant that defines its non-overlapping strain coverage and sets it apart as a molecularly distinct entity within the S-type pyocin family [3].

Why Generic S-Type Pyocin Substitution Fails: Pyocin S3 Procurement Cannot Be Met by S1, S2, or AP41


S-type pyocins S1, S2, S3, and AP41 share DNase-based killing mechanisms but are not functionally interchangeable [1]. Each pyocin binds a distinct receptor subtype: S2 uses the type I ferripyoverdine receptor (FpvAI), S3 uses the type II receptor (FpvAII), and S1 kills irrespective of pyoverdine type [2]. Critically, no P. aeruginosa strain has been found susceptible to both S2 and S3 in a 79-strain panel, demonstrating mutual exclusivity of receptor targets within a single host [2]. Sequence-level divergence further precludes replacement: pyocin S3 is classified as a 'new type' of S-type pyocin based on amino acid sequence comparisons with S1, S2, and AP41 [1]. Selecting S2 or AP41 where S3 is required therefore results in zero killing activity against S3-sensitive type II FpvA strains—a clear procurement failure.

Pyocin S3 Quantitative Differentiation Evidence: Receptor Specificity, Strain Spectrum, and Molecular Benchmarks vs. S1, S2, and AP41


Receptor Specificity: Exclusive Type II Ferripyoverdine Receptor (FpvAII) Usage vs. S2 and AP41

Pyocin S3 entry is absolutely dependent on the type II ferripyoverdine receptor (FpvAII). In a 79-strain survey including pyocins S1, S2, and S3, no strain was sensitive to both S2 and S3—0 of 79 strains showed dual sensitivity—demonstrating antagonistic receptor segregation in natural populations [1]. All S3-sensitive strains (n=13 in a 38-strain subset) carry the type II fpvA gene; all S2-sensitive strains carry the type I fpvA gene [1][2]. Pyocin S1 kills strains irrespective of FpvA type (S1-only: 3/38; S1+S2: 6/38) [2], and the receptor for AP41 remains uncharacterized and potentially distinct [3]. This receptor exclusivity defines the non-overlapping strain coverage that makes S3 irreplaceable by S2.

bacteriocin receptor ferripyoverdine FpvA Pseudomonas aeruginosa typing

Strain-Spectrum Quantification: S3 Covers 13 of 38 Clinical Strains—Non-Redundant with S2

In a published panel of 38 P. aeruginosa strains tested against S1, S2, S3, and AP41, pyocin S3 alone killed 13 strains (34%), while S2 alone killed 0 strains [1]. The S3-only phenotype (13/38) was the largest single-pyocin sensitivity group. Co-sensitivity patterns confirmed receptor segregation: S1+S2 co-sensitivity was observed in 6/38 strains, but S2+S3 and S1+S3 co-sensitivity were both 0/38 [1]. This demonstrates that S3 covers a distinct subset of clinical isolates unreachable by S2 alone.

pyocin susceptibility clinical isolate typing strain coverage overlap

Amino Acid Sequence Divergence: S3 as a Phylogenetically Distinct 'New Type' vs. S1, S2, AP41

The predicted amino acid sequences of the S3A (767 aa, 81.4 kDa) and S3I (154 aa, 17.0 kDa) components were compared to those of pyocins S1, S2, and AP41 [1]. The authors concluded that 'pyocin S3 is a new type of S-type pyocin' based on the extent of sequence divergence from all three comparators [1]. While S1 and S2 share near-identical primary sequences differing mainly in their amino-terminal receptor-binding portions [2], S3's divergence across both components places it in a distinct phylogenetic group [3].

pyocin phylogeny S-type pyocin classification amino acid sequence identity

Atypical DNase Domain Architecture: Absence of the HNH Zinc-Finger Motif Relative to S1, S2, AP41

Sequence and domain analysis of the S3 DNase domain revealed that, unlike pyocins S1, S2, and AP41—all of which possess the characteristic zinc-finger-binding HNH endonuclease motif—pyocin S3 lacks this conserved catalytic motif [1]. The DNase of S3 was described as 'atypical' and 'did not have the characteristic zinc finger binding HNH motif' found in the comparator pyocins [1]. Despite this structural difference, S3 retains DNase activity capable of cleaving plasmid DNA, which is inhibitable by its cognate immunity protein S3I [1].

DNase domain HNH motif pyocin catalytic mechanism

Strain Coverage Stability: FpvAIIb Receptor Expression Independent of Iron Concentration

The ferripyoverdine receptor is canonically iron-repressed in P. aeruginosa PAO1, but studies using pyocin S3 as a receptor probe demonstrated that P. aeruginosa ATCC 27853 (a type II pyoverdine strain) remains susceptible to S3 even under iron-replete conditions [1]. This indicates that the FpvAIIb receptor is expressed independently of iron concentration in this strain background—a 'novel expression pattern for FpvA' not observed with the type I FpvA receptor in PAO1 [1]. By contrast, S2 killing activity is strongly potentiated under iron limitation, consistent with iron-dependent FpvAI upregulation [2].

FpvAIIb expression iron regulation pyocin susceptibility stability

sRNA-Regulated Expression Pathway: PesA-Dependent Pyocin S3 Production Linked to PAPI-1 Pathogenicity Island

Pyocin S3 production in P. aeruginosa PA14 is positively regulated by the small RNA PesA, encoded within the PAPI-1 pathogenicity island [1]. A pesA deletion mutant showed reduced pyocin S3 expression, and the degree of UV sensitivity of the ΔpesA mutant was comparable to that of a ΔpyoS3A-I mutant, implicating pyocin S3 in DNA damage repair [1]. This PAPI-1-linked regulatory architecture is unique to S3 among the characterized S-type pyocins—S1, S2, and AP41 genes are located in distinct genomic contexts and are regulated via the RecA–PrtR–PrtN pathway [2].

pyocin regulation sRNA PesA PAPI-1 pathogenicity island

Best Research and Industrial Application Scenarios for Pyocin S3: Where Receptor Specificity, Stable Expression, and Atypical DNase Domain Drive Selection


Pyocin-Based Strain Typing and Epidemiological Surveillance of P. aeruginosa Clinical Isolates

The absolute receptor segregation between S2 (FpvAI) and S3 (FpvAII)—with 0% co-sensitivity in 79 tested strains—makes pyocin S3 an essential typing reagent alongside S2 for discriminating type I vs. type II ferripyoverdine receptor populations [1][2]. In a 38-strain panel, S3 alone identified 34% of strains (13/38), the largest single-pyocin sensitivity group, whereas S2 alone identified 0% [2]. A typing scheme that omits S3 would misclassify all type II FpvA strains as non-typable.

Narrow-Spectrum Anti-Pseudomonal Therapeutic Development Targeting Type II Pyoverdine Strains

Pyocin S3 is a rational candidate for narrow-spectrum therapeutics specifically targeting P. aeruginosa strains expressing the type II pyoverdine receptor, a subpopulation unreachable by pyocin S2 [1]. The iron-independent expression of FpvAIIb in ATCC 27853 suggests S3 can maintain killing activity in iron-replete host environments such as the CF lung, where iron availability fluctuates [2]. Patent filings for pulmonary administration of S-type pyocins for respiratory infections provide a translational framework wherein receptor-matched pyocin selection is critical [3].

Structural Biology and Protein Engineering of Atypical DNase Domains

The DNase domain of pyocin S3 lacks the conserved HNH zinc-finger endonuclease motif present in S1, S2, and AP41 [1]. This atypical catalytic architecture makes S3 a valuable model for structural studies of non-HNH bacteriocin nucleases. DNase/immunity protein crystals yielding 1.55–1.75 Å X-ray diffraction data have been obtained, and structure solution is ongoing [1]. Engineering efforts aimed at chimeric pyocins or domain-swapped constructs may exploit S3's distinct catalytic mechanism to evade HNH-targeted resistance systems.

Regulatory Biology Studies: sRNA-Mediated Control of Bacteriocin Production

Pyocin S3 is the only S-type pyocin known to be positively regulated by a pathogenicity-island-encoded sRNA (PesA from PAPI-1) rather than solely through the canonical RecA–PrtR SOS-response pathway [1]. The ΔpesA mutant phenocopies ΔpyoS3A-I in UV sensitivity, linking S3 to DNA damage repair functions [1]. This unique regulatory architecture positions S3 as a model system for studying how horizontally acquired sRNAs integrate bacteriocin production with broader virulence and stress-response networks.

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